molecular formula C19H16O3 B4725794 (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

Cat. No.: B4725794
M. Wt: 292.3 g/mol
InChI Key: DGONBUSLNDQYDK-WJDWOHSUSA-N
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Description

(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one: is an organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furan ring substituted with methoxyphenyl and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Properties

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-7-9-14(10-8-13)18-12-16(19(20)22-18)11-15-5-3-4-6-17(15)21-2/h3-12H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGONBUSLNDQYDK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-methylphenylacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation is a widely used method in industrial organic synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the double bond in the furanone ring can yield saturated furan derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of saturated furan derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: Research has shown that (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its potential use in developing new therapeutic agents.

Medicine: The compound’s biological activities make it a candidate for drug development

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting gene expression, protein function, and cellular signaling.

Comparison with Similar Compounds

Uniqueness: (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is unique due to its furanone structure and the presence of both methoxy and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Reactant of Route 2
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(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

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